molecular formula C21H17ClN4O5S B2571810 Chembl4173371 CAS No. 1227946-51-1

Chembl4173371

Numéro de catalogue B2571810
Numéro CAS: 1227946-51-1
Poids moléculaire: 472.9
Clé InChI: AUGOOTCGUHUYHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chembl4173371 is a small molecule inhibitor that targets the protein kinase B-RAF, which is involved in the MAPK/ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of the pathway has been implicated in a variety of diseases, including cancer. Chembl4173371 has shown promise as a potential therapeutic agent for the treatment of cancer, and several studies have investigated its mechanism of action, biochemical and physiological effects, and future directions for research.

Mécanisme D'action

Chembl4173371 inhibits the activity of B-RAF by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets in the MAPK/ERK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, Chembl4173371 has also been shown to have effects on normal cells. It has been reported to induce autophagy in human endothelial cells, which may have implications for its use in cancer therapy. It has also been shown to have anti-inflammatory effects in mouse models of inflammatory bowel disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Chembl4173371 in lab experiments is its specificity for B-RAF. This allows researchers to study the effects of inhibiting this specific kinase without affecting other pathways. However, one limitation is its relatively low potency compared to other B-RAF inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects.

Orientations Futures

Several directions for future research on Chembl4173371 have been proposed. One area of interest is the development of combination therapies with other targeted agents or chemotherapy drugs. Another area is the investigation of the mechanisms of resistance to B-RAF inhibitors, which could lead to the development of new strategies to overcome resistance. Finally, the development of more potent and selective B-RAF inhibitors could improve the efficacy of these agents in the treatment of cancer.

Méthodes De Synthèse

The synthesis of Chembl4173371 has been described in several publications. The most common method involves the reaction of 4-bromo-2-chloro-5-nitrophenylamine with 4-(4-aminopiperidin-1-yl)-1H-pyrazole-3-carboxamide in the presence of a palladium catalyst. The resulting intermediate is then treated with a reducing agent to yield the final product.

Applications De Recherche Scientifique

Chembl4173371 has been studied extensively in vitro and in vivo for its potential as a therapeutic agent for cancer. In preclinical studies, it has shown efficacy against a variety of cancer cell lines, including melanoma, lung cancer, and colorectal cancer. It has also been shown to inhibit tumor growth in mouse models of cancer.

Propriétés

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(5,6-dimethoxypyridin-2-yl)-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O5S/c1-30-14-7-8-16(25-19(14)31-2)26-20(28)17-13(24-21(26)29)9-15(32-17)18(27)23-10-11-3-5-12(22)6-4-11/h3-9H,10H2,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGOOTCGUHUYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)N2C(=O)C3=C(C=C(S3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HIF Phd Inhibitor 4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.